Iso Cephalomannine
Overview
Description
Iso Cephalomannine is a chemical compound that is an isomer of cephalomannine. It is often studied in the context of its presence in paclitaxel active pharmaceutical ingredients. This compound is known for its unique structural properties and its role as an impurity in paclitaxel formulations .
Mechanism of Action
Target of Action
Isocephalomannine, also known as Iso Cephalomannine, is a compound that has been identified in the presence of cephalomannine isomers and alkali metal ion adducts in a paclitaxel active pharmaceutical ingredient
Mode of Action
It is known that the compound is identified in the presence of cephalomannine isomers in a paclitaxel active pharmaceutical ingredient
Biochemical Pathways
Given its presence in a paclitaxel active pharmaceutical ingredient , it is possible that Isocephalomannine may affect similar pathways as paclitaxel
Result of Action
Given its presence in a paclitaxel active pharmaceutical ingredient , it is possible that Isocephalomannine may have similar effects as paclitaxel
Preparation Methods
The preparation of isocephalomannine involves synthetic routes that include the use of chromatography and mass spectrometry for identification and separation. The synthetic routes often involve the manipulation of cephalomannine isomers and the use of alkali metal ion adducts .
Chemical Reactions Analysis
Iso Cephalomannine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkali metals and organic solvents. The major products formed from these reactions are often analyzed using mass spectrometry and chromatography techniques .
Scientific Research Applications
Iso Cephalomannine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an impurity marker in the analysis of paclitaxel formulations. Additionally, it is studied for its potential medicinal properties and its interactions with other chemical compounds .
Comparison with Similar Compounds
Iso Cephalomannine is similar to other cephalomannine isomers, such as 7-epicephalomannine. it is unique in its specific binding properties and its role as an impurity in paclitaxel formulations. Other similar compounds include paclitaxel and its various impurities, which share structural similarities but differ in their specific chemical properties and interactions .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)40(53)59-38-36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32-24(3)29(21-45(38,55)42(32,6)7)58-41(54)34(50)33(27-16-12-10-13-17-27)46-39(52)28-18-14-11-15-19-28/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXDCLDHHJRTGV-WBYYIXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472971 | |
Record name | Isocephalomannine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173101-54-7 | |
Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-12-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173101-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocephalomannine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-debenzoyl-2-tigloylpaclitaxel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-O-debenzoyl-2-O-tigloylpaclitaxel | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8ZT32GU6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding isocephalomannine?
A1: The research paper primarily focuses on developing a reliable method to identify and differentiate isocephalomannine from other closely related compounds, specifically cephalomannine isomers and alkali metal ion adducts, within a paclitaxel active pharmaceutical ingredient []. This is achieved using electrospray tandem mass spectrometry (ESI-MS/MS), which allows for precise analysis of molecular ions and fragmentation patterns to distinguish between these similar structures [].
Q2: Why is it important to differentiate isocephalomannine from other compounds like cephalomannine isomers?
A2: While the research paper doesn't delve into the specific biological activities or properties of isocephalomannine, it highlights the importance of its accurate identification within pharmaceutical preparations []. This suggests that the presence of isocephalomannine, even in small amounts, might have implications for the drug's efficacy or safety profile. Precise analytical techniques, like the one described in the paper, are crucial for quality control and ensuring the purity of pharmaceutical products.
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